2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
2-Chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 2-position and a 2-(2-phenylmorpholino)ethylamino group at the sulfonamide nitrogen. Sulfonamides are historically significant in medicinal and agrochemical applications due to their versatility in hydrogen bonding and structural modularity, allowing for targeted biological interactions .
Properties
IUPAC Name |
2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c19-16-8-4-5-9-18(16)25(22,23)20-10-11-21-12-13-24-17(14-21)15-6-2-1-3-7-15/h1-9,17,20H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNRPWXWLMIIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylmorpholino intermediate: This step involves the reaction of morpholine with phenyl bromide under basic conditions to form 2-phenylmorpholine.
Alkylation: The phenylmorpholine intermediate is then alkylated with 2-chloroethylamine to form N-(2-(2-phenylmorpholino)ethyl)amine.
Sulfonation: The final step involves the reaction of N-(2-(2-phenylmorpholino)ethyl)amine with benzenesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or thiols.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include reduced amines or alcohols.
Scientific Research Applications
2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Morpholino vs. Piperidinylidene Groups: The morpholino group in the target compound provides a saturated oxygen-containing heterocycle, enhancing polarity compared to the unsaturated piperidinylidene group in W-12. This difference likely alters receptor affinity, as W-15 is associated with opioid-like activity, while the morpholino variant may target distinct CNS pathways .
Chlorine Position : The 2-chloro substitution in the target compound contrasts with 4-chloro in W-13. Positional isomerism can drastically affect steric and electronic interactions with biological targets, as seen in sulfonamide-based herbicides where substituent placement dictates enzyme inhibition .
Heterocyclic Additions: The pyrimidine-pyrazole moiety in the compound from introduces hydrogen-bonding capabilities absent in the morpholino derivative, suggesting divergent applications (e.g., kinase vs. ion channel modulation).
Physicochemical Properties
- Lipophilicity: The phenylmorpholino group increases logP compared to trifluoroethyl-substituted analogs (e.g., 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide), which exhibit higher solubility in polar aprotic solvents like DMSO .
Biological Activity
2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C17H20ClN2O2S
- Molecular Weight : 348.87 g/mol
The presence of the chloro group and the morpholino moiety contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can inhibit various enzymes and receptors, leading to significant physiological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may act through:
- Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrase, which plays a crucial role in various physiological processes.
- Receptor Modulation : It may also interact with specific receptors associated with cell signaling pathways relevant to cancer and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 4 µg/mL |
| Gram-negative | 8 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cancer cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.5 |
| A549 (Lung Cancer) | 4.0 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant growth inhibition, suggesting its potential application in treating infections caused by these pathogens. -
Investigation of Anticancer Effects :
Another study focused on the anticancer effects of this compound on human breast adenocarcinoma cells (MCF-7). The findings revealed that treatment with the compound resulted in increased apoptosis rates, as evidenced by flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
